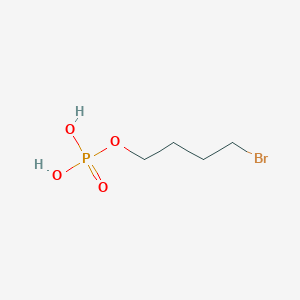![molecular formula C12H12N2O3 B13711338 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid is a complex organic compound with a unique structure that includes both pyrazino and isoindole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazino and isoindole derivatives, such as:
- 6-Oxo-1,2,3,4-tetrahydropyrazino[2,1-a]isoindole-8-carboxylic acid
- 6-Oxo-1,2,3,4,6,10b-hexahydroisoindole-8-carboxylic acid .
Uniqueness
Its combination of pyrazino and isoindole moieties provides a versatile scaffold for further chemical modifications and applications .
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
6-oxo-2,3,4,10b-tetrahydro-1H-pyrazino[2,1-a]isoindole-8-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11-9-5-7(12(16)17)1-2-8(9)10-6-13-3-4-14(10)11/h1-2,5,10,13H,3-4,6H2,(H,16,17) |
Clave InChI |
TYHGUSBZTMPAQV-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(CN1)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)
![N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B13711264.png)
![6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)



![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)




![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
